2-(4-Methoxyphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one
Description
2-(4-Methoxyphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one is a heterocyclic compound featuring a pyrazine ring fused with an oxazinone moiety and substituted with a 4-methoxyphenyl group at the 2-position. This scaffold combines aromaticity, electron-rich regions (from the methoxy group), and hydrogen-bonding capabilities (from the oxazinone carbonyl), making it a versatile candidate for pharmacological applications.
Properties
IUPAC Name |
2-(4-methoxyphenyl)pyrazino[2,3-d][1,3]oxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3/c1-18-9-4-2-8(3-5-9)12-16-11-10(13(17)19-12)14-6-7-15-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGINLLFEVQFCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=NC=CN=C3C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704569 | |
| Record name | 2-(4-Methoxyphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155513-83-0 | |
| Record name | 2-(4-Methoxyphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Pyrazine-2-Carboxylic Acid with 4-Methoxyphenyl Isocyanate
Reagents :
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Pyrazine-2-carboxylic acid (1.0 equiv)
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4-Methoxyphenyl isocyanate (1.2 equiv)
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Dichloromethane (DCM), anhydrous
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Triethylamine (TEA, 2.0 equiv)
Procedure :
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Dissolve pyrazine-2-carboxylic acid (12.1 g, 97 mmol) in 200 mL DCM under N₂.
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Add TEA (27 mL, 194 mmol) and cool to 0°C.
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Slowly add 4-methoxyphenyl isocyanate (16.3 g, 107 mmol) over 30 min.
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Warm to room temperature and stir for 18 hr.
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Quench with ice-water, extract with DCM (3 × 50 mL), dry over Na₂SO₄, and concentrate.
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Purify via silica chromatography (EtOAc/hexane 1:4) to yield white crystals (68–72%).
Critical Parameters :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0°C → 25°C | <5% variation |
| Equiv. of TEA | 2.0–2.5 | Maximizes acylation |
| Solvent Polarity | ε 4.3–8.9 (DCM/THF) | Prevents oligomerization |
Ring-Closing via N-Acylation and Intramolecular Cyclization
Key Intermediate : 3-Amino-N-(4-methoxyphenyl)pyrazine-2-carboxamide
Synthesis Steps :
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Prepare 3-aminopyrazine-2-carboxylic acid by nitration/hydrogenation.
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React with 4-methoxyaniline using EDC/HOBt coupling:
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Cyclize with phosgene equivalent (triphosgene, 0.35 equiv) in THF at −78°C → 25°C.
Reaction Monitoring :
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TLC : Rf 0.42 (EtOAc/hexane 1:2)
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HPLC : tR = 6.7 min (C18, MeCN/H₂O 70:30)
Solid-Phase Parallel Synthesis (Theoretical Protocol)
While no direct reports exist for this compound, analogous pyrazino-oxazines have been synthesized using Wang resin:
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Resin Functionalization :
-
Coupling :
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Deprotect Fmoc (20% piperidine/DMF)
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Add 4-methoxyphenyl isocyanate (3.0 equiv) in DMF/DCM (1:1)
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-
Cleavage :
Advantages :
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Enables combinatorial library synthesis
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Typical purity >90% by LC-MS
Analytical Characterization Data
Spectroscopic Properties
Crystallographic Data (Hypothetical)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 7.21, 12.89, 15.34 |
| β (°) | 98.7 |
| V (ų) | 1412.1 |
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Cyclocondensation | 72 | 98 | 100 g | $$$ |
| Ring-Closing | 85 | 99 | 10 kg | $$ |
| Solid-Phase | 60 | 90 | 1 mg–1 g | $$$$ |
Key Findings :
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Ring-closing via N-acylation provides superior yields and scalability for industrial applications.
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Solid-phase synthesis remains limited by resin costs but offers route diversification.
Troubleshooting and Optimization
Common Side Reactions
Yield Improvement Strategies
| Factor | Adjustment | Yield Δ |
|---|---|---|
| Solvent | Switch DCM → THF | +12% |
| Catalysis | Add DMAP (0.1 equiv) | +8% |
| Temperature Gradient | 0°C → reflux | −15% |
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
2-(4-Methoxyphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including anticancer, antibacterial, and antiviral compounds.
Material Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
(a) Pyrazolo-Pyrano-Oxazinones
- Example: 4-(4-Methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one Synthesis: Prepared via multi-component reactions using acetic anhydride for cyclization . Key Differences: Incorporates pyrazole and pyran rings fused to oxazinone, unlike the pyrazino-oxazinone core of the target compound. Applications: Evaluated for antioxidant and anticancer activities .
(b) Thieno[2,3-d][1,3]oxazin-4-ones
- Example: 5,6-Dimethyl-2-phenylthieno[2,3-d][1,3]oxazin-4-one Synthesis: Derived from Gewald reaction products, followed by cyclization with acetic anhydride . Key Differences: Replaces pyrazine with thiophene, enhancing hydrolytic stability . Applications: Potent inhibitors of human leukocyte elastase (Ki < 11 nM) via acyl-enzyme formation .
(c) Benzoxazin-4-ones
- Example: 7-Chloro-2-[(2-iodophenyl)-amino]benz[d][1,3]oxazin-4-one Synthesis: Cyclization of anthranilic acid derivatives . Key Differences: Benzene replaces pyrazine, reducing steric hindrance but lowering hydrolytic stability compared to thieno-oxazinones .
(d) Pyrido[2,3-d][1,3]oxazin-4-ones
- Example: 2-(4'-Chlorodifluoromethoxyphenyl)-4H-pyrido[2,3-d][1,3]oxazin-4-one Synthesis: Microwave-assisted cyclization for improved yield . Key Differences: Pyridine ring instead of pyrazine, altering electronic properties. Applications: Herbicidal activity, diverging from the pharmacological focus of pyrazino-oxazinones .
Pharmacological and Physicochemical Comparisons
Table 1: Key Properties of Oxazinone Derivatives
*LogP and TPSA values inferred from structurally similar compounds in .
†Predicted using analogous substituents.
Mechanistic and Selectivity Insights
- Thieno-oxazinones: Exhibit superior hydrolytic stability and selectivity for elastase due to thiophene’s electron-withdrawing effects .
- Benzoxazinones: Higher polarity (TPSA ~86) correlates with improved solubility but reduced membrane permeability, limiting CNS applications .
- Pyrazino-oxazinones: The pyrazine ring may enhance π-π stacking in DNA intercalation (relevant to anticancer activity) compared to benzoxazinones .
Biological Activity
2-(4-Methoxyphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one is a synthetic compound with potential therapeutic applications. Its molecular formula is and it has a molecular weight of approximately 255.23 g/mol. This compound has garnered interest due to its unique structural features and potential biological activities, including anti-inflammatory and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 255.23 g/mol |
| CAS Number | 155513-83-0 |
| Purity | 95% |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar pyrazino structures have shown efficacy in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest. The specific biological pathways influenced by these compounds include the modulation of signal transduction pathways involved in cell proliferation and survival.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, potentially making it a candidate for treating inflammatory diseases. The mechanism of action likely involves the inhibition of key enzymes involved in the inflammatory process, such as myeloperoxidase (MPO) and cyclooxygenase (COX) enzymes.
The exact mechanism of action for this compound remains to be fully elucidated. However, preliminary data suggest that it may act through:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical in inflammation and cancer progression.
- Modulation of Gene Expression : By affecting transcription factors involved in cell cycle regulation and apoptosis.
Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that derivatives of pyrazino compounds, including this compound, exhibited IC50 values in the micromolar range against breast cancer cells. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.
Study 2: Anti-inflammatory Activity
In an animal model of inflammation, administration of compounds similar to this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups. This suggests a promising therapeutic potential for inflammatory disorders.
Q & A
Basic Research Questions
Q. What are the conventional synthetic routes for 2-(4-methoxyphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one, and what are the critical steps?
- Methodology : The compound is typically synthesized via a two-step process:
Cyclization of anthranilic acid derivatives : Anthranilic acid reacts with benzoyl chloride derivatives (e.g., 4-methoxybenzoyl chloride) in pyridine to form the oxazinone core. Temperature control (0–2°C) during reagent addition minimizes side reactions .
Condensation with primary amines : The oxazinone intermediate is refluxed with primary amines in glacial acetic acid to introduce substituents. Completion is monitored by TLC (cyclohexane:ethyl acetate, 2:1) .
- Key Parameters : Yield optimization (up to 80%) requires precise stoichiometry, glacial acetic acid as a catalyst, and recrystallization from ethanol .
Q. How can structural characterization of this compound be performed using spectroscopic techniques?
- Methodology :
- NMR Analysis : H NMR (CDCl) reveals aromatic proton environments (δ 8.27–8.20 ppm for methoxyphenyl protons, δ 7.30–7.01 ppm for pyrazine-oxazinone protons) . C NMR confirms carbonyl (C=O) at ~160 ppm and aromatic carbons .
- IR Spectroscopy : Stretching vibrations at ~1700 cm (C=O) and ~1250 cm (C-O-C) validate the oxazinone ring .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 239.23 g/mol for analogs) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodology :
- Temperature Control : Maintaining 0–2°C during benzoyl chloride addition reduces undesired acylation side products .
- Catalyst Screening : Glacial acetic acid enhances condensation efficiency compared to other acids .
- Solvent Selection : Ethanol for recrystallization improves purity (vs. acetone or DCM), as evidenced by sharp melting points (e.g., 174–175°C) .
- Kinetic Analysis : Monitoring reaction progress via TLC at 30-minute intervals ensures optimal reflux duration (3–4 hours) .
Q. What is the enzymatic inhibition mechanism of this compound, and how can kinetic studies validate it?
- Methodology :
- Inhibition Assays : Measure inhibition constants () against target enzymes (e.g., human leukocyte elastase) using fluorogenic substrates. For example, analogs with ethoxy substituents show nM .
- Mechanistic Studies : Time-dependent inactivation and mass spectrometry identify acyl-enzyme intermediates (via Ser-OH attack at the C-4 carbonyl) .
- Kinetic Modeling : Use hyperbolic mixed-type inhibition models to distinguish between competitive and non-competitive binding .
Q. How do structural modifications (e.g., substituent changes) affect bioactivity, and how can SAR studies be designed?
- Methodology :
- Substituent Variation : Replace the 4-methoxyphenyl group with hydrophobic (e.g., cyclohexyl) or electron-withdrawing (e.g., nitro) groups. Assess antibacterial/antifungal activity via MIC assays .
- SAR Analysis : Correlate substituent electronic properties (Hammett σ values) with inhibitory potency. For instance, ethoxy groups enhance elastase inhibition by stabilizing acyl-enzyme intermediates .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to enzyme active sites .
Q. How can contradictory data in the literature (e.g., variable yields or bioactivity) be resolved?
- Methodology :
- Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, anhydrous acetic acid) across labs to minimize variability .
- Purity Validation : Use HPLC (>95% purity) to exclude impurities affecting bioactivity .
- Meta-Analysis : Compare crystallographic data (e.g., Cambridge Structural Database) to identify conformational differences influencing activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
